[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
Description
Properties
IUPAC Name |
[2-[2-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-8(9)10-15-7(5-16)6-17-10/h1-4,6,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDNWMNUXMOUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.
Attachment of the Methanol Group: The final step involves the reduction of the oxazole derivative to introduce the methanol group, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxazole ring can undergo reduction to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like Grignard reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi. For instance, the introduction of trifluoromethyl groups has been linked to enhanced antimicrobial potency due to increased electron-withdrawing effects, which may affect the interaction with microbial targets .
- Anticancer Properties : Compounds similar to [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol have been investigated for their potential as anticancer agents. Research has demonstrated that oxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Therapeutic Uses
The therapeutic potential of this compound extends to several areas:
- Neurological Disorders : Some studies suggest that oxazole derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Inflammation and Pain Management : The compound has been explored for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for pain management therapies .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study published in ACS Publications demonstrated that a series of oxazole derivatives, including those with trifluoromethyl substitutions, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Studies : In vitro studies have shown that certain oxazole compounds can effectively inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of oxazole derivatives indicated that they could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in Alzheimer's disease treatment .
Mechanism of Action
The mechanism by which [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
- Molecular Formula: C₁₁H₈F₃NOS
- Molecular Weight : 259.25 g/mol (CAS: 857284-25-4)
- Key Differences :
- Heterocycle Core : Thiazole (sulfur atom at position 1) vs. oxazole (oxygen atom at position 1).
- Substituent Position : The trifluoromethyl group is at the para position on the phenyl ring (vs. ortho in the target compound).
- The para-CF₃ substitution may reduce steric hindrance compared to the ortho position, altering molecular interactions .
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
- Molecular Formula: C₂₁H₂₀F₃NO₂S
- Molecular Weight : 407.46 g/mol (CAS: 444615-56-9)
- Key Differences :
{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
- Molecular Formula: C₁₂H₈F₄NOS
- Molecular Weight : 299.26 g/mol (Santa Cruz Catalog: sc-306173)
- Key Differences: Fluorine Addition: A fluorine atom at the meta position of the phenyl ring enhances electronegativity.
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 215.24 g/mol (CAS: 2003137-37-7)
- Key Differences :
TAK-165 ([4-{4-[[2-{(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl]methoxy]phenyl}butyl]-1H-1,2,3-triazole)
- Biological Application : A farnesyltransferase inhibitor investigated in oncology.
- Key Feature : The ethenyl linker between the oxazole and phenyl groups introduces conformational rigidity, optimizing target binding .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The -CF₃ group in the target compound’s ortho position induces steric hindrance but stabilizes aromatic π-systems, favoring interactions with hydrophobic protein pockets .
- Thiazole vs. Oxazole : Thiazole derivatives generally exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation, whereas oxazoles are more synthetically accessible .
- Biological Activity : Compounds like TAK-165 highlight the role of extended conjugated systems (ethenyl linkers) in enhancing inhibitory potency against enzymes like farnesyltransferase .
Biological Activity
[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is a synthetic compound featuring a trifluoromethyl group attached to a phenyl ring and an oxazole moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. Common methods include:
- Cyclization of Precursors : Using acidic or basic conditions.
- Radical Trifluoromethylation : Employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
This compound can also be produced through scalable methods suitable for industrial applications, ensuring high yield and purity through continuous flow chemistry techniques.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and enzyme inhibition.
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. For instance, related compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In studies evaluating oxazole derivatives, compounds were tested against HCT-116 and PC-3 cells, showing promising antiproliferative activity .
Table 1: Cytotoxicity Data of Related Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 13.62 |
| Compound B | PC-3 | 21.74 |
| Compound C | HepG2 | 2.43 |
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins or cell membranes.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors like caspase-3 and caspase-9 while decreasing anti-apoptotic factors such as Bcl-2 .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- VEGFR Inhibition : Compounds structurally similar to this compound have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. One study reported an IC50 value of 0.0554 µM for a related compound against VEGFR-2 kinase activity .
- Cytokine Inhibition : Another study demonstrated that certain oxazole derivatives significantly inhibited TNF-α and IL-6 production in HepG2 cells, suggesting anti-inflammatory properties alongside anticancer effects .
Q & A
Q. Example Protocol :
React 2-(trifluoromethyl)benzaldehyde with hydroxylamine to form amidoxime.
Cyclize with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux).
Reduce the 4-methyl ester to methanol using NaBH₄/LiAlH₄ .
What advanced spectroscopic and crystallographic methods are used to resolve structural ambiguities in this compound?
Basic Question
- NMR : ¹⁹F NMR (δ -60 to -65 ppm) confirms trifluoromethyl group orientation. ¹H NMR coupling constants (J = 2–3 Hz) distinguish oxazole ring protons .
- X-ray crystallography : SHELX (SHELXL-97) refines hydrogen bonding networks, with R-factors < 0.05 for high-resolution structures .
- Mass spectrometry : High-resolution ESI-MS (m/z 259.25 [M+H]⁺) validates molecular weight .
Q. Methodological Insight :
- Docking studies (AutoDock Vina) : Simulate binding to tyrosine kinases using PDB 1M16.
- SAR analysis : Replace -CF₃ with -Cl or -CH₃ to quantify steric/electronic contributions .
What strategies address discrepancies in reported bioactivity data across studies?
Advanced Question
Contradictions arise from assay conditions or impurity profiles:
- Purity thresholds : ≥97% purity (HPLC, C18 column) minimizes off-target effects .
- Assay standardization : Use ATP depletion assays (Promega) for kinase inhibition studies, not fluorescence-based methods prone to artifact .
- Metabolic stability : Co-incubate with liver microsomes (CYP3A4 inhibitors) to differentiate intrinsic vs. metabolism-dependent activity .
Q. Case Study :
- Reported IC₅₀ variance (5–50 nM) : Attributed to buffer pH (optimum: 7.4) and DMSO concentration (<0.1%) .
How can computational modeling guide the design of analogs with improved selectivity?
Advanced Question
- Pharmacophore mapping (MOE) : Identify critical H-bond acceptors (oxazole O, -CF₃) and hydrophobic regions (phenyl ring) .
- MD simulations (GROMACS) : Predict stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² = 0.89 for kinase inhibition) .
Q. Example Optimization :
- Replace 4-methanol with carboxyethyl to enhance solubility (logS = -2.1 → -1.4) without losing affinity .
What are the challenges in crystallizing this compound, and how are they mitigated?
Advanced Question
Q. Crystallography Data :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=8.2 Å, b=12.1 Å |
How do structural analogs compare in terms of metabolic stability and toxicity profiles?
Advanced Question
- Metabolism : Oxazole ring resists CYP450 oxidation, but -CH₂OH undergoes glucuronidation (t₁/₂ = 2.3 hrs in hepatocytes) .
- Toxicity : Ames test negative for mutagenicity; LD₅₀ > 500 mg/kg (rat) .
- Analog modifications :
- 4-Carboxylic acid analog : Improved renal clearance (CL = 15 mL/min/kg vs. 8 mL/min/kg for parent) .
Q. Comparative Table :
| Analog | Metabolic t₁/₂ (hr) | CYP3A4 Inhibition (%) |
|---|---|---|
| Parent compound | 2.3 | 22 |
| 4-Carboxyethyl derivative | 4.1 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
